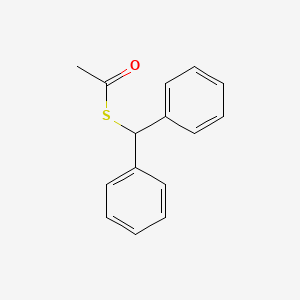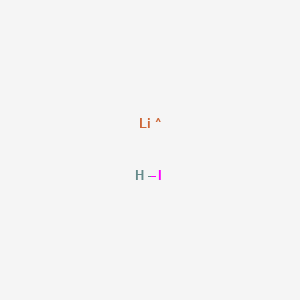
Lithium iodide, beads, 99%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium iodide, beads, 99% is a chemical compound composed of lithium and iodine. It is represented by the chemical formula LiI and appears as white crystalline beads. When exposed to air, lithium iodide can turn yellow due to the oxidation of iodide to iodine . This compound is known for its high solubility in water and various organic solvents, making it a versatile reagent in chemical synthesis and industrial applications.
Vorbereitungsmethoden
Lithium iodide can be synthesized through several methods. One common method involves the neutralization reaction between lithium hydroxide or lithium carbonate and hydriodic acid. The reaction is as follows :
LiOH+HI→LiI+H2O
Li2CO3+2HI→2LiI+H2O+CO2
Another method involves the direct combination of lithium metal with iodine in a vacuum reaction furnace. The process includes heating lithium metal and iodine to high temperatures, followed by purification and drying steps to obtain high-purity lithium iodide .
Analyse Chemischer Reaktionen
Lithium iodide undergoes various chemical reactions, including:
-
Substitution Reactions: : Lithium iodide is used to cleave C-O bonds in organic synthesis. For example, it can convert methyl esters to carboxylic acids:
RCO2CH3+LiI→RCO2Li+CH3I
-
Redox Reactions: : In lithium-oxygen batteries, lithium iodide acts as a redox mediator, facilitating the formation of lithium hydroxide during the discharge process .
-
Complex Formation: : Lithium iodide can form complexes with iodine, which are used in dye-sensitized solar cells .
Wissenschaftliche Forschungsanwendungen
Lithium iodide has a wide range of applications in scientific research:
Wirkmechanismus
In lithium-oxygen batteries, lithium iodide acts as a redox mediator. During the discharge process, lithium iodide facilitates the formation of lithium hydroxide, which improves the kinetics of the reaction and reduces the charging overpotential . This mechanism involves the interaction of lithium iodide with water, leading to the formation of lithium hydroxide and iodine.
Vergleich Mit ähnlichen Verbindungen
Lithium iodide can be compared with other lithium halides such as lithium fluoride, lithium chloride, and lithium bromide. While all these compounds share similar properties, lithium iodide is unique due to its high solubility in organic solvents and its ability to act as a redox mediator in lithium-oxygen batteries . Other similar compounds include sodium iodide, potassium iodide, and rubidium iodide, which also have applications in organic synthesis and industrial processes .
Eigenschaften
Molekularformel |
HILi |
|---|---|
Molekulargewicht |
134.9 g/mol |
InChI |
InChI=1S/HI.Li/h1H; |
InChI-Schlüssel |
HHVAVZVTSGWBQI-UHFFFAOYSA-N |
Kanonische SMILES |
[Li].I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



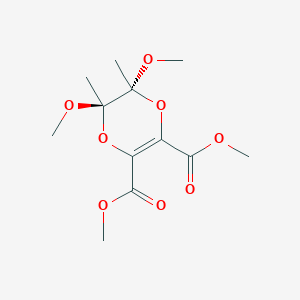
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B15088763.png)
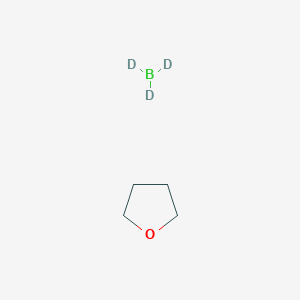
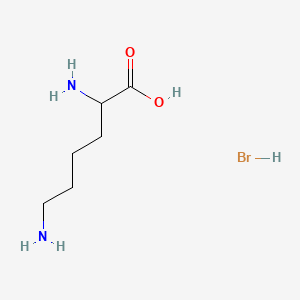

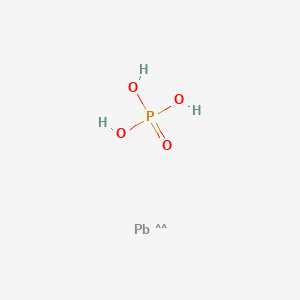
![N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B15088805.png)
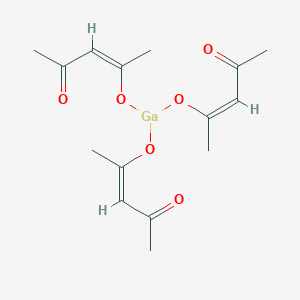
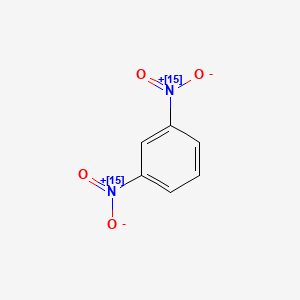
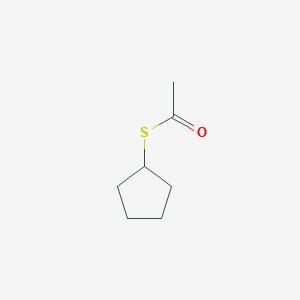
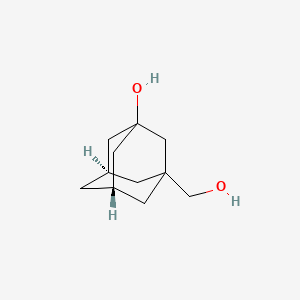
![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium](/img/structure/B15088850.png)
